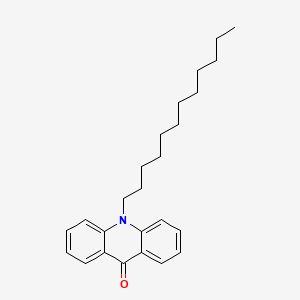
10-Dodecyl-10H-acridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Dodecylacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The dodecyl group attached to the acridine core enhances its lipophilicity, potentially affecting its biological activity and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Dodecylacridin-9(10H)-one typically involves the condensation of acridine derivatives with dodecyl halides under basic conditions. A common method includes:
Starting Materials: Acridine, dodecyl bromide, and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Purification: The product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
10-Dodecylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or other electrophiles.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an antimalarial, anticancer, or antimicrobial agent.
Industry: Utilized in the development of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 10-Dodecylacridin-9(10H)-one depends on its specific application:
Anticancer: It may intercalate into DNA, disrupting replication and transcription processes.
Antimalarial: It could inhibit heme polymerization in the malaria parasite, leading to toxic heme accumulation.
Antimicrobial: It might disrupt microbial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Known for its antiseptic properties.
Acridine Orange: A dye used in cell biology for staining nucleic acids.
Uniqueness
10-Dodecylacridin-9(10H)-one’s uniqueness lies in its dodecyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to different pharmacokinetic properties compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
73302-59-7 |
|---|---|
Molekularformel |
C25H33NO |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
10-dodecylacridin-9-one |
InChI |
InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-15-20-26-23-18-13-11-16-21(23)25(27)22-17-12-14-19-24(22)26/h11-14,16-19H,2-10,15,20H2,1H3 |
InChI-Schlüssel |
ZRFOLCLWSDIYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


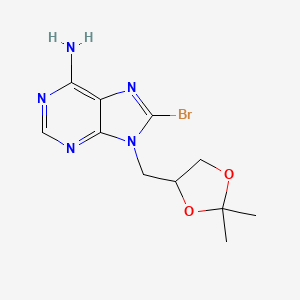
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
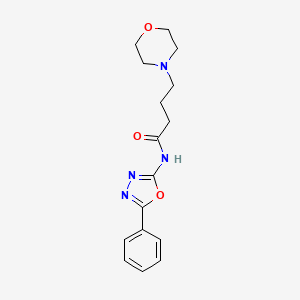
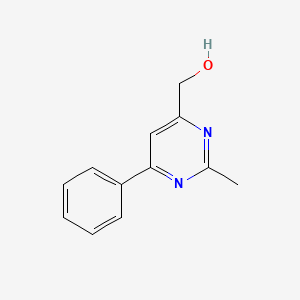
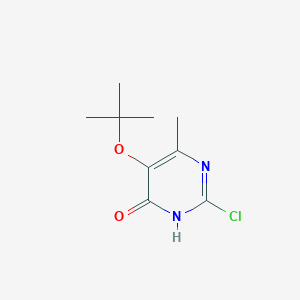
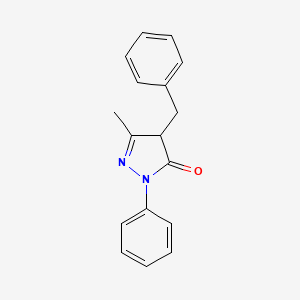
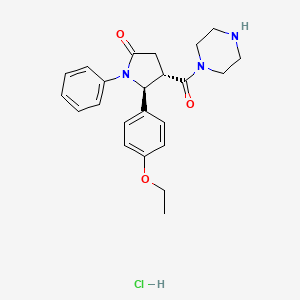
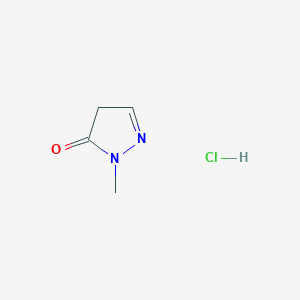
![4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B12923843.png)
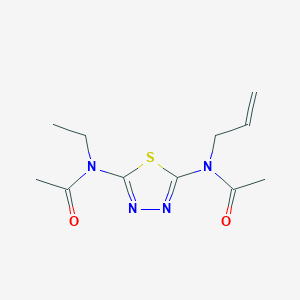
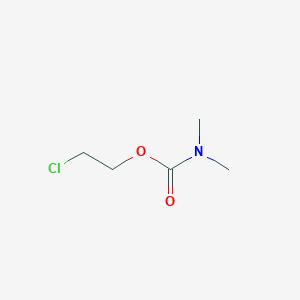
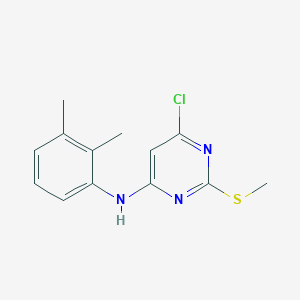
![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
![(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923866.png)
